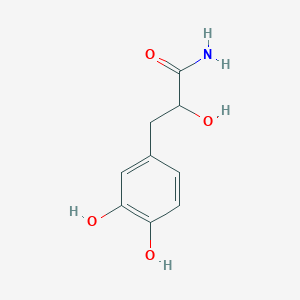
2-Hydroxy-3-(3,4-dihydroxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(3, 4-dihydroxyphenyl)propanamide belongs to the class of organic compounds known as catechols. Catechols are compounds containing a 1, 2-benzenediol moiety. 2-Hydroxy-3-(3, 4-dihydroxyphenyl)propanamide is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 2-hydroxy-3-(3, 4-dihydroxyphenyl)propanamide is primarily located in the cytoplasm. Outside of the human body, 2-hydroxy-3-(3, 4-dihydroxyphenyl)propanamide can be found in herbs and spices. This makes 2-hydroxy-3-(3, 4-dihydroxyphenyl)propanamide a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Antioxidant and Cancer Treatment
2-Hydroxy-3-(3,4-dihydroxyphenyl)propanamide demonstrates significant promise in cancer treatment. Studies have shown that certain novel phenolic antioxidants, including compounds similar to 2-Hydroxy-3-(3,4-dihydroxyphenyl)propanamide, effectively kill cancer cells without harming normal human tissues. These compounds have been particularly effective against breast cancer cells and oral squamous carcinoma cells, suggesting their potential in targeted cancer therapies (Kovalchuk et al., 2013).
Synthesis and Chemical Properties
The compound has been a subject of various synthesis studies, exploring its chemical properties and potential applications. For example, research on its synthesis from 3,4-dihydroxybenzaldehyde has provided insights into its structure and potential uses in different fields (Zheng Xiao-hui, 2008).
Pharmacokinetics and Drug Metabolism
Investigations into the pharmacokinetics and metabolism of related compounds provide valuable information for drug development. Studies on compounds like S-1, which shares structural similarities with 2-Hydroxy-3-(3,4-dihydroxyphenyl)propanamide, reveal insights into absorption, clearance, distribution, and metabolism in biological systems, which are crucial for the development of effective therapeutic agents (Wu et al., 2006).
Quantum Chemical Studies
Quantum chemical studies have been conducted on related compounds to understand their molecular properties and interactions, particularly in the context of prostate cancer treatment. These studies provide a deeper understanding of the molecular dynamics and interactions of such compounds, which is essential for drug design and development (Otuokere & Amaku, 2015).
Novel Applications in Various Fields
Research has also delved into the use of similar compounds in different contexts, such as their role in hormonal contraception and as potential selective androgen receptor modulators, indicating a wide range of possible applications beyond cancer treatment (Jones et al., 2009).
Propiedades
Nombre del producto |
2-Hydroxy-3-(3,4-dihydroxyphenyl)propanamide |
|---|---|
Fórmula molecular |
C9H11NO4 |
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
3-(3,4-dihydroxyphenyl)-2-hydroxypropanamide |
InChI |
InChI=1S/C9H11NO4/c10-9(14)8(13)4-5-1-2-6(11)7(12)3-5/h1-3,8,11-13H,4H2,(H2,10,14) |
Clave InChI |
UZRUFOMXLWRIQS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)N)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1CC(C(=O)N)O)O)O |
Sinónimos |
3-(3,4-dihydroxyphenyl)lactamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



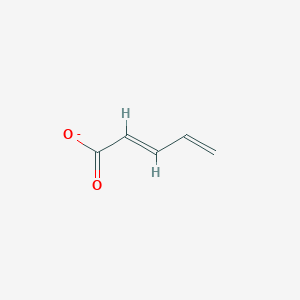
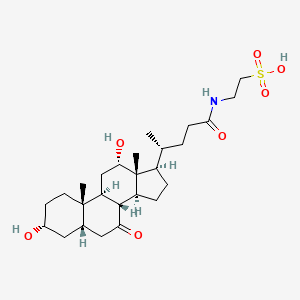
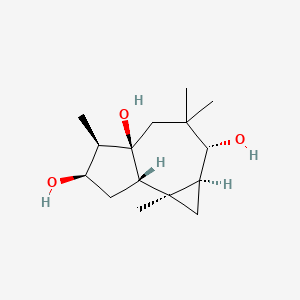
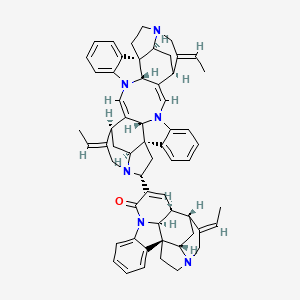

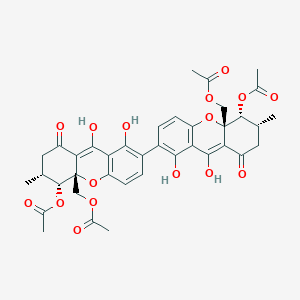

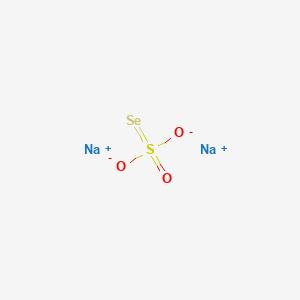
![(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249710.png)

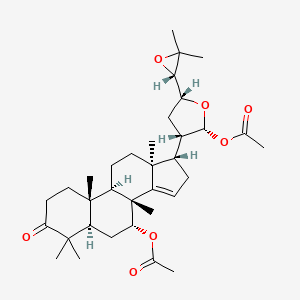
![N-[2-(5-Methoxy-3-indolinyl)ethyl]acetamide](/img/structure/B1249714.png)

![1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one](/img/structure/B1249716.png)